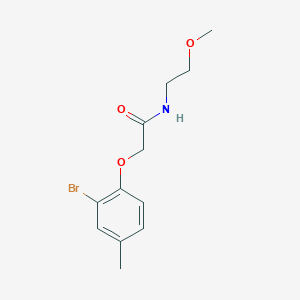

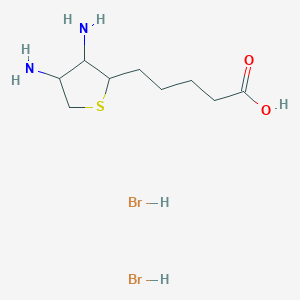

(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid . Carbamates are widely used in various applications, including as pesticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .

Molecular Structure Analysis

The molecular structure of carbamates typically consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an ester group . The exact structure of “®-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions. They can be hydrolyzed to yield the corresponding amines and carbon dioxide . They can also react with Grignard reagents to form ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure . They can range from volatile liquids to crystalline solids, and their solubility in water and organic solvents can also vary .Scientific Research Applications

Synthesis and Chemical Properties

Process Development and Manufacturing : (R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate is used as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors. Its synthesis involves efficient one-pot sequences starting from readily available materials, as seen in the development of similar compounds (Li et al., 2012).

Crystalline Structure Analysis : Studies on crystalline structures of related compounds show significant features like orientation of carbamate and amide, displaying notable electric dipole moments. These insights are crucial for understanding the molecular properties of similar compounds (Baillargeon et al., 2014).

Catalytic and Synthetic Applications

Dirhodium-Catalyzed Oxidations : Related compounds like tert-butylperoxy radical, derived from tert-butyl hydroperoxide, have been used as effective oxidants in dirhodium-catalyzed oxidations of phenols and anilines. These reactions exhibit significant rate enhancements in certain solvents (Ratnikov et al., 2011).

Alkoxycarbonylation of Alkenes : In the field of homogeneous catalysis, tert-butyl groups have been utilized in advanced catalyst systems to improve the activity in carbonylation reactions of alkenes, demonstrating their significance in industrial chemical processes (Dong et al., 2017).

Synthesis of Functionalized Pyrroles : A study on the rhodium(III)-catalyzed cycloaddition of N-tert-butoxycarbonylhydrazones with internal alkynes demonstrated a regioselective α-imino alkyl C(sp3)−H bond functionalization, leading to the formation of highly functionalized NH-free pyrroles. This highlights the role of N-tert-butoxycarbonyl as a critical oxidizing directing group (Chan et al., 2016).

Pharmaceutical Research

- Bacterial Deformylase Inhibitor-Based Antibacterial Agents : Compounds structurally similar to this compound, such as VRC3375, have been synthesized and show potential as antibacterial agents. They act as peptide deformylase inhibitors and exhibit promising activity against bacterial pathogens with minimal toxicity (Jain et al., 2003).

Safety and Hazards

Future Directions

Research into carbamates continues to be an active area of study. They are being explored for various applications, including as potential therapeutic agents, in agriculture, and in materials science . The future directions for “®-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate” would depend on its specific properties and potential applications.

properties

IUPAC Name |

tert-butyl N-[(3R)-1-(cyclobutanecarbonyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-7-8-16(9-11)12(17)10-5-4-6-10/h10-11H,4-9H2,1-3H3,(H,15,18)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLULMRXPOJJYGH-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B2885634.png)

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)

![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885637.png)

![2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2885640.png)

![7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2885641.png)

![N-(4-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2885650.png)

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2885653.png)

![N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885654.png)